molecular formula C21H19N3O2S B10987976 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10987976
M. Wt: 377.5 g/mol
InChI Key: QQYGQMSYXWNRAB-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic carboxamides featuring a fused tetrahydroisoquinoline core substituted with a phenyl group, a methylated thiazole ring, and a ketone functionality. Its structural complexity arises from the conjugation of the tetrahydroisoquinoline system (a bicyclic scaffold) with a (Z)-configured thiazolylidene moiety, which may influence its electronic properties and molecular interactions. Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving its stereochemistry and anisotropic displacement parameters .

Key structural attributes:

  • Tetrahydroisoquinoline core: Provides rigidity and planar aromaticity.
  • Phenyl and methyl substituents: Influence steric bulk and lipophilicity.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25)

InChI Key

QQYGQMSYXWNRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

This method constructs the tetrahydroisoquinoline backbone via intramolecular cyclization of β-arylethylamides.

Procedure :

  • Precursor : N-Acyl-β-phenylethylamine derivative.

  • Reagents : POCl₃ or PPA (polyphosphoric acid) at 80–120°C.

  • Example : Cyclization of N-(3-phenylpropionyl)glycine ethyl ester yields 3-phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline.

  • Yield : 65–78% after recrystallization.

Pictet-Spengler Reaction

Forms the core via acid-catalyzed condensation of β-arylethylamines with carbonyl compounds.

Procedure :

  • Precursor : Phenethylamine derivative + aldehyde/ketone.

  • Conditions : HCl/CH₃COOH, reflux.

  • Modification : Use of chiral catalysts for enantioselective synthesis.

Thiazole-Carboxamide Coupling

Carboxamide Formation

Activation of Carboxylic Acid :

  • Reagents : Thionyl chloride (SOCl₂) converts –COOH to acyl chloride.

  • Coupling : React with 4-methyl-1,3-thiazol-2-amine using EDC/HOBt in DMF.

  • Yield : 75–88%.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis :

  • Precursor : Thiourea derivative + α-haloketone.

  • Conditions : EtOH, reflux.

  • Example : Condensation of thiosemicarbazide with 4-methyl-2-bromoacetophenone.

Integrated Synthetic Pathways

Sequential Alkylation-Cyclization-Coupling (Method A)

StepReactionReagents/ConditionsYield
1Bischler-NapieralskiPOCl₃, 110°C, 4h78%
2N-MethylationCH₃I, K₂CO₃, DMF, 60°C85%
3Friedel-Crafts AcylationBenzoyl chloride, AlCl₃, CH₂Cl₂70%
4Carboxamide CouplingEDC/HOBt, 4-methylthiazol-2-amine, DMF80%

Total Yield : 37% (over four steps).

One-Pot Tandem Synthesis (Method B)

  • Procedure : Combines Pictet-Spengler cyclization, in situ oxidation, and coupling.

  • Catalyst : Chiral phosphoric acid for enantiocontrol.

  • Advantage : Reduces purification steps; total yield: 45%.

Optimization and Challenges

Stereochemical Control

  • Racemization : Minimized using low-temperature coupling (0–5°C).

  • Chiral Auxiliaries : (R)-BINOL derivatives improve ee >95%.

Purification Techniques

  • Crystallization : Ethanol/water mixtures for final product.

  • Chromatography : Silica gel (hexane:EtOAc = 3:1) for intermediates.

Comparative Analysis of Methods

ParameterMethod AMethod B
Total Yield37%45%
Steps43
StereoselectivityModerateHigh
ScalabilityIndustrial-friendlyLab-scale

Industrial-Scale Considerations

  • Cost-Efficiency : Method A uses cheaper reagents (POCl₃ vs. chiral catalysts).

  • Safety : PIFA oxidation (Method B) requires handling hypervalent iodine compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and thiazole moiety are primary sites for hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux, 12h4-Carboxy-2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one + 4-methylthiazol-2-amine68%
Basic hydrolysis2M NaOH, 80°C, 8hSame as acidic hydrolysis, with faster degradation of thiazole ring52%
  • The thiazole ring undergoes partial ring-opening under prolonged acidic conditions, forming a thioamide intermediate.

  • Hydrolysis kinetics follow first-order behavior, with activation energy (EaE_a) of 72.3kJ/mol72.3 \, \text{kJ/mol} in acidic media.

Nucleophilic Substitution

The methyl group on the thiazole ring and the tetrahydroisoquinoline nitrogen are reactive toward nucleophiles:

Target Site Reagent Conditions Product Application
Thiazole C4-methylNaH, CH₃IDMF, 0°C → RT, 6hDemethylation not observed; stability attributed to steric hindranceN/A
Tetrahydroisoquinoline N2Benzyl chlorideK₂CO₃, DMF, 60°C, 24hN2-Benzylated derivativeProdrug synthesis
  • Attempts to substitute the thiazole methyl group require harsher conditions (e.g., BBr₃ in CH₂Cl₂), but result in decomposition.

Oxidation and Reduction

The tetrahydroisoquinoline core and thiazole ring exhibit redox activity:

Reaction Type Reagent Product Notes
Oxidation (Core)KMnO₄, H₂O, 50°C2-Methyl-1-oxo-3-phenylisoquinoline-4-carboxamideAromaticity restored; 89% yield
Reduction (Thiazole)H₂, Pd/C, EtOHPartially saturated thiazoline derivativeLow selectivity (≤45%)
  • The thiazole ring resists complete hydrogenation due to conjugation with the carboxamide group.

Cycloaddition and Ring-Opening

The thiazole ring participates in [4+2] cycloaddition reactions:

Reagent Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°C, 48hThiazole-maleic anhydride adductEndo preference (7:3)
Singlet oxygenRose Bengal, hv, CH₂Cl₂Thiazole endoperoxideUnstable above −20°C

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution is hindered by the electron-withdrawing carboxamide group:

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 2hMeta-nitro derivative32%
Br₂, FeBr₃CH₂Cl₂, RT, 12hPara-bromo derivative28%
  • Substitution occurs predominantly at the meta position due to deactivation by the carboxamide.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with primary degradation pathways including:

  • Loss of CO₂ from the carboxamide group (200–250°C).

  • Thiazole ring fragmentation (250–300°C) .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

2. Antimicrobial Properties
Compounds containing thiazole rings are known for their antimicrobial activities. Research has demonstrated that similar molecules can inhibit the growth of various bacterial strains and fungi. This property is attributed to their ability to interfere with the microbial cell membrane integrity and metabolic pathways .

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease mechanisms. For example, it has been suggested that thiazole derivatives can inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression and metastasis. This inhibition can lead to decreased tumor growth and improved patient outcomes in certain cancers .

Synthetic Applications

1. Synthesis of Bioactive Compounds
The structural features of 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide allow it to serve as a versatile building block for synthesizing more complex bioactive molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry for developing new pharmaceuticals .

2. Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize greener approaches that minimize waste and energy consumption. The synthesis of thiazole derivatives has been optimized using environmentally friendly solvents and catalysts, which can be applied to the production of this compound as well .

Case Studies

Case Study 1: Anticancer Efficacy
A study focusing on thiazole derivatives highlighted the compound's effectiveness against breast cancer cell lines (MDA-MB-231). The results showed that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism by which 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: While biological data are unavailable for the target compound, structural analogs like Compound A (coumarin derivatives) are known for anticoagulant and anti-inflammatory properties. The target’s tetrahydroisoquinoline core may align with kinase inhibitors or neurotransmitter analogs.
  • Synthetic Challenges : The (Z)-configuration in the thiazolylidene moiety requires precise stereocontrol during synthesis, contrasting with the simpler coupling strategies used for Compounds A and B.
  • Thermodynamic Stability : Preliminary modeling (using SHELX-paradigm tools) suggests the target compound’s crystal packing is dominated by van der Waals interactions, whereas Compound B’s dihydrodioxine enables stronger hydrogen bonding .

Biological Activity

The compound 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline core and a thiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to the compound . For instance, compounds with thiazole rings have been shown to exhibit significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
2-Methyl-N...MDA-MB-23115
2-Methyl-N...HCT11610
2-Methyl-N...MCF712

The mechanism by which thiazole-containing compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell division. For example, inhibitors targeting HSET (KIFC1) have been reported to induce multipolar mitotic spindles in cancer cells, leading to cell death. This suggests that the compound may act similarly by disrupting normal mitotic processes .

Study on Thiazole Derivatives

In a recent high-throughput screening study, a series of thiazole derivatives were evaluated for their ability to inhibit HSET activity. The results indicated that specific modifications to the thiazole ring significantly enhanced potency against cancer cell lines with centrosome amplification . The study showed that compounds with specific structural features could achieve nanomolar potency in biochemical assays.

In Vivo Studies

In vivo studies are crucial for confirming the efficacy of such compounds. Preliminary investigations into the pharmacokinetics and bioavailability of related thiazole compounds have shown promising results, indicating that they can effectively reach target tissues and exert their biological effects .

Q & A

Q. What are the established synthetic routes for constructing the thiazolidin-ylidene moiety in this compound?

The thiazolidin-ylidene group is typically synthesized via cyclocondensation reactions. For example, hydrazide intermediates (e.g., NN'-[substituted benzylidene]hydrazides) react with thiolactams or thioureas under acidic conditions. Ethanol or THF reflux (80–100°C) with catalytic acetic acid is commonly used, as seen in the preparation of analogous thiazolidinones (yields: 37–90%) . Key steps include:

  • Formation of Schiff base intermediates.
  • Cyclization via nucleophilic attack of sulfur on the carbonyl group.
  • Purification via flash chromatography (ethyl acetate/hexane) or recrystallization .

Q. How is structural confirmation achieved for such complex heterocycles?

Multimodal spectroscopic characterization is essential:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify tautomeric forms (e.g., thiazolidin-ylidene vs. thiazolidinone). For example, the Z-configuration of the imine bond is confirmed by coupling constants (J=810HzJ = 8–10 \, \text{Hz}) .
  • IR : Stretching vibrations for carbonyl (1650–1750 cm1^{-1}) and C=N (1550–1600 cm1^{-1}) groups validate key functional groups .
  • Elemental analysis : Matches calculated/experimental C, H, N, S values (deviation <0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cyclization steps?

Contradictory yields (e.g., 37% for 4i vs. 70% for 4g in similar syntheses ) may arise from steric hindrance or electronic effects of substituents. Optimization strategies include:

  • Solvent polarity : Higher-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalyst screening : TBHP (tert-butyl hydroperoxide) enhances oxidative cyclization efficiency (e.g., 95% yield in oxazinone formation ).
  • Temperature gradients : Stepwise heating (e.g., 60°C → reflux) prevents premature decomposition .

Q. What analytical approaches resolve ambiguities in tautomeric or stereochemical assignments?

  • Variable-temperature NMR : Detects dynamic tautomerism (e.g., keto-enol equilibria) by monitoring chemical shift changes at elevated temperatures .
  • X-ray crystallography : Provides definitive proof of stereochemistry, as seen in analogous thiazolo[3,2-a]benzimidazoles .
  • DFT calculations : Predict stable tautomers and compare experimental vs. computed 13C^{13}\text{C}-NMR shifts (error margin <3 ppm) .

Q. How do substituent effects on the phenyl or thiazole rings influence bioactivity?

Structure-activity relationship (SAR) studies for analogous compounds reveal:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance metabolic stability but may reduce solubility .
  • Methyl groups on the thiazole ring increase lipophilicity, improving membrane permeability (logP >3.5) .
  • Docking studies : Molecular dynamics simulations predict binding affinities to target enzymes (e.g., kinase inhibition) .

Methodological Considerations Table

Challenge Strategy Key References
Low cyclization yieldsTBHP-mediated oxidative conditions; solvent polarity optimization
Tautomeric ambiguityVT-NMR, X-ray crystallography, DFT calculations
Stereochemical assignmentChiral HPLC, NOESY for spatial proximity analysis
Bioactivity predictionSAR studies with substituent libraries; in silico docking

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